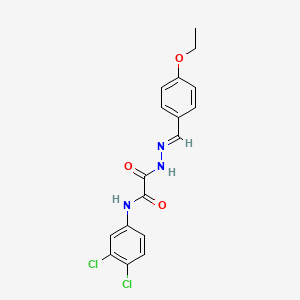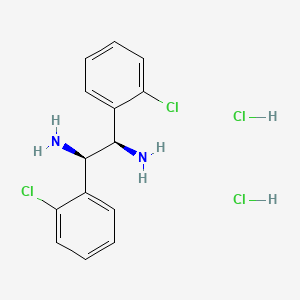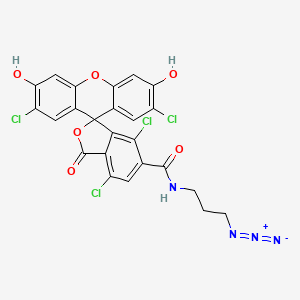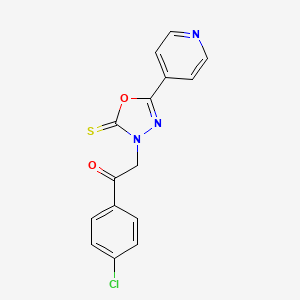
1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with an appropriate acyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
- 1-(4-Bromophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
- 1-(4-Fluorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and the pyridinyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H10ClN3O2S |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(5-pyridin-4-yl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-10(2-4-12)13(20)9-19-15(22)21-14(18-19)11-5-7-17-8-6-11/h1-8H,9H2 |
InChI-Schlüssel |
ZELWTKGVRNFNDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C(=S)OC(=N2)C3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


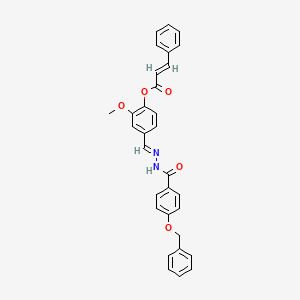
![Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15087012.png)
![(2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B15087024.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087027.png)
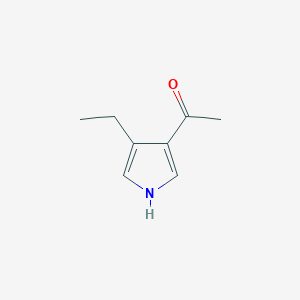
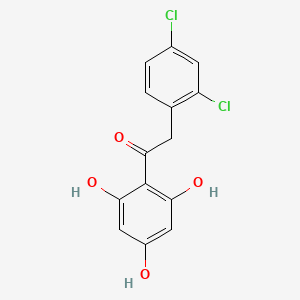
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
